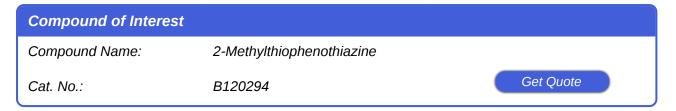


An In-depth Technical Guide to the Synthesis and Characterization of 2Methylthiophenothiazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Methylthiophenothiazine**, a key intermediate in the development of various pharmaceutically active compounds. This document details the primary synthetic routes, experimental protocols, and analytical characterization of this important heterocyclic compound.

Introduction

2-Methylthiophenothiazine, also known as 2-(methylthio)-10H-phenothiazine, is a derivative of phenothiazine, a class of compounds with significant pharmacological activity. It serves as a crucial building block in the synthesis of antipsychotic drugs such as Thioridazine and Mesoridazine.[1][2] The introduction of the methylthio group at the 2-position of the phenothiazine core is a key step in defining the pharmacological profile of these drugs. This guide outlines the established methods for its preparation and the analytical techniques used for its characterization.

Synthesis of 2-Methylthiophenothiazine

The most common and industrially relevant synthesis of **2-Methylthiophenothiazine** involves a multi-step process starting from phenothiazine. The overall synthetic strategy is a



regioselective functionalization of the phenothiazine ring.[3][4]

A well-established synthetic pathway proceeds through the following key steps:

- N-Acylation of Phenothiazine: The nitrogen atom of the phenothiazine ring is first protected with an acyl group to direct the subsequent electrophilic substitution.
- Sulfinylation: The N-acyl-phenothiazine undergoes a regioselective sulfinylation at the 2-position using sulfur dioxide in the presence of a Lewis acid catalyst like aluminum trichloride to yield N-acyl-phenothiazine-2-sulfinic acid.[3]
- Reduction: The sulfinic acid intermediate is then reduced to the corresponding thiol, 2mercapto-phenothiazine.
- S-Methylation: The final step involves the methylation of the thiol group to afford 2-Methylthiophenothiazine.[1][3]

Experimental Protocols

While detailed, step-by-step laboratory protocols with precise quantities are not extensively available in the public domain, the following procedures are based on the methodologies described in the patent literature.[3][4]

Step 1: N-Acylation of Phenothiazine (General Procedure)

- Phenothiazine is reacted with an acylating agent (e.g., acetic anhydride, acetyl chloride) in an appropriate solvent.
- The reaction mixture is typically heated to ensure complete reaction.
- The N-acylated product is then isolated and purified by standard techniques such as recrystallization.

Step 2: Synthesis of N-Acyl-phenothiazine-2-sulfinic acid

- To a suspension of aluminum trichloride in an inert solvent, sulfur dioxide gas is bubbled.
- The N-acyl-phenothiazine, dissolved in an inert solvent, is then added to this mixture.



- The reaction is stirred at a controlled temperature until the starting material is consumed.
- Work-up involves careful quenching of the reaction mixture and extraction to isolate the sulfinic acid derivative.[3]

Step 3: Reduction to 2-Mercapto-phenothiazine

- The N-acyl-phenothiazine-2-sulfinic acid is reduced using a suitable reducing agent, such as zinc in the presence of an acid.[3]
- This step also typically results in the deprotection of the N-acyl group.
- The resulting 2-mercapto-phenothiazine is then isolated and purified.

Step 4: S-Methylation to **2-Methylthiophenothiazine**

- 2-Mercapto-phenothiazine is dissolved in a suitable solvent with a base to form the thiolate anion.
- A methylating agent, such as dimethyl sulfate or methyl iodide, is then added to the reaction mixture.[1][3]
- The reaction is monitored until completion, followed by work-up and purification of the final product, **2-Methylthiophenothiazine**. The product can be purified by recrystallization.[3]

Characterization of 2-Methylthiophenothiazine

The structural confirmation and purity assessment of **2-Methylthiophenothiazine** are performed using a combination of spectroscopic and physical methods.

Physical Properties



Property	Value	Reference
Molecular Formula	C13H11NS2	[5][6]
Molecular Weight	245.36 g/mol	[6]
Appearance	White to Orange to Green powder to crystal	[7]
Melting Point	138-140 °C	[3][8]
CAS Number	7643-08-5	[6]

Spectroscopic Data

Detailed experimental spectroscopic data for **2-Methylthiophenothiazine** is not widely available in peer-reviewed literature. The following provides an overview of the expected spectral characteristics based on its structure and data from closely related compounds.

Mass Spectrometry (MS): A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for **2-Methylthiophenothiazine**.

- Molecular Ion (M^+): The mass spectrum shows a molecular ion peak at m/z = 245, which corresponds to the molecular weight of the compound.
- Key Fragmentation Peaks: Significant fragment ions are observed at m/z = 230 (loss of CH₃), 198 (loss of SCH₃), and 199.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the S-methyl protons around δ 2.4-2.5 ppm. The aromatic protons on the phenothiazine ring system would appear as a complex multiplet pattern in the region of δ 6.8-7.5 ppm. The N-H proton would likely appear as a broad singlet.
- 13 C NMR: The carbon NMR spectrum would display a signal for the S-methyl carbon at approximately δ 15-20 ppm. The aromatic carbons would resonate in the range of δ 115-150 ppm.



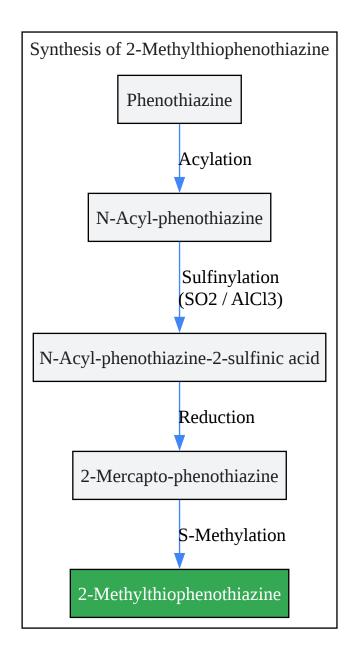
Infrared (IR) Spectroscopy: The IR spectrum of **2-Methylthiophenothiazine** is expected to exhibit characteristic absorption bands:

- N-H Stretch: A peak in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration.
- C-H Aromatic Stretch: Bands above 3000 cm⁻¹.
- C-H Aliphatic Stretch: Bands below 3000 cm⁻¹ for the methyl group.
- C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.
- C-N Stretch: Absorption around 1250-1350 cm⁻¹.
- C-S Stretch: Bands in the 600-800 cm⁻¹ region.

Visualization of Experimental Workflow

The synthesis of **2-Methylthiophenothiazine** can be visualized as a sequential workflow.





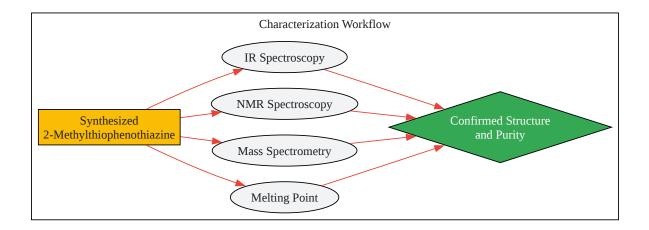
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Synthetic pathway for **2-Methylthiophenothiazine**.

Logical Relationship of Characterization

The characterization of **2-Methylthiophenothiazine** relies on the convergence of data from multiple analytical techniques to confirm its identity and purity.





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Analytical workflow for structural confirmation.

Conclusion

This technical guide has detailed the synthesis and characterization of 2-

Methylthiophenothiazine. The outlined synthetic route provides a reliable method for the preparation of this key pharmaceutical intermediate. While comprehensive experimental and spectroscopic data in the public domain is limited, this guide consolidates the available information to provide a foundational understanding for researchers and professionals in the field of drug development. Further research to publish detailed experimental protocols and complete spectroscopic data would be a valuable contribution to the scientific community.

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